Cas no 34523-76-7 (3,5-Dimethoxy-4-methylbenzoyl chloride)

3,5-Dimethoxy-4-methylbenzoyl chloride is a versatile acyl chloride derivative used primarily as a key intermediate in organic synthesis. Its electron-rich aromatic structure, featuring methoxy and methyl substituents, enhances reactivity in Friedel-Crafts acylation and other electrophilic aromatic substitution reactions. The compound is particularly valuable in pharmaceutical and fine chemical applications, where it serves as a precursor for synthesizing complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers. Its stability under controlled conditions and high purity make it suitable for precise synthetic workflows. Proper handling is required due to its moisture sensitivity and potential corrosivity.
3,5-Dimethoxy-4-methylbenzoyl chloride structure
34523-76-7 structure
Product name:3,5-Dimethoxy-4-methylbenzoyl chloride
CAS No:34523-76-7
MF:C10H11ClO3
Molecular Weight:214.646
MDL:MFCD11868011
CID:1033290
PubChem ID:22620019

3,5-Dimethoxy-4-methylbenzoyl chloride 化学的及び物理的性質

名前と識別子

    • 3,5-Dimethoxy-4-methylbenzoyl chloride
    • DTXSID70627006
    • 3,5-Dimethoxy-4-methylbenzoylchloride
    • HOQDXNMVZFRKAQ-UHFFFAOYSA-N
    • AKOS005217051
    • MFCD11868011
    • DB-347849
    • TD1175
    • SCHEMBL668639
    • 3,5-Dimethoxy-4-methyl-benzoyl chloride
    • 34523-76-7
    • MDL: MFCD11868011
    • インチ: InChI=1S/C10H11ClO3/c1-6-8(13-2)4-7(10(11)12)5-9(6)14-3/h4-5H,1-3H3
    • InChIKey: HOQDXNMVZFRKAQ-UHFFFAOYSA-N
    • SMILES: CC1=C(C=C(C=C1OC)C(=O)Cl)OC

計算された属性

  • 精确分子量: 214.03973
  • 同位素质量: 214.0396719g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 194
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

  • PSA: 35.53

3,5-Dimethoxy-4-methylbenzoyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB449856-1 g
3,5-Dimethoxy-4-methyl-benzoyl chloride; .
34523-76-7
1g
€231.00 2023-04-22
Ambeed
A196465-1g
3,5-Dimethoxy-4-methylbenzoyl chloride
34523-76-7 95+%
1g
$154.00 2021-07-07
Ambeed
A196465-5g
3,5-Dimethoxy-4-methylbenzoyl chloride
34523-76-7 95+%
5g
$611.0 2024-04-15
abcr
AB449856-1g
3,5-Dimethoxy-4-methyl-benzoyl chloride; .
34523-76-7
1g
€291.80 2025-02-14
abcr
AB449856-5g
3,5-Dimethoxy-4-methyl-benzoyl chloride; .
34523-76-7
5g
€1138.60 2025-02-14
abcr
AB449856-250mg
3,5-Dimethoxy-4-methyl-benzoyl chloride; .
34523-76-7
250mg
€191.60 2025-02-14
abcr
AB449856-500mg
3,5-Dimethoxy-4-methyl-benzoyl chloride; .
34523-76-7
500mg
€228.00 2025-02-14

3,5-Dimethoxy-4-methylbenzoyl chloride 関連文献

  • 1. 828. The chemistry of fungi. Part XLIII. The synthesis of aposclerotaminic acid
    A. A. Bell,J. N. Chatterjea,J. S. E. Holker,J. Staunton,W. B. Whalley J. Chem. Soc. 1964 4307
  • 2. The chemistry of fungi. Part LX. The synthesis of tetrahydrosclerotioramine, tetrahydrosclerotoquinone, and tetrahydrosclerotiorin
    G. R. Birchall,M. N. Galbraith,R. W. Gray,R. R. King,W. B. Whalley J. Chem. Soc. C 1971 3559

3,5-Dimethoxy-4-methylbenzoyl chlorideに関する追加情報

3,5-Dimethoxy-4-methylbenzoyl Chloride: A Comprehensive Overview

The compound 3,5-Dimethoxy-4-methylbenzoyl chloride (CAS No 34523-76-7) is a highly reactive aromatic acid chloride derivative with significant applications in organic synthesis. This compound is characterized by its unique structure, which includes a benzene ring substituted with methoxy groups at the 3 and 5 positions, a methyl group at the 4 position, and an acyl chloride group at the para position relative to the methyl group. The combination of these substituents imparts distinctive chemical properties, making it a valuable reagent in various synthetic pathways.

3,5-Dimethoxy-4-methylbenzoyl chloride has been extensively studied for its role in facilitating nucleophilic acyl substitutions. Its reactivity is influenced by the electron-donating methoxy groups, which deactivate the benzene ring and direct incoming nucleophiles to specific positions. This makes it particularly useful in the synthesis of complex molecules where precise regioselectivity is required. Recent studies have highlighted its application in the construction of bioactive compounds, such as peptide analogs and heterocyclic frameworks.

One of the most notable advancements involving 3,5-Dimethoxy-4-methylbenzoyl chloride is its use in the development of novel pharmaceutical agents. Researchers have employed this compound as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its ability to form stable amides under mild conditions has made it a preferred choice for medicinal chemists seeking to optimize drug delivery systems.

In addition to its pharmaceutical applications, 3,5-Dimethoxy-4-methylbenzoyl chloride has found utility in materials science. Recent investigations have demonstrated its potential as a precursor for the synthesis of advanced polymers and high-performance coatings. The compound's reactivity allows for the creation of cross-linked polymer networks with enhanced mechanical and thermal properties.

The synthesis of 3,5-Dimethoxy-4-methylbenzoyl chloride typically involves a Friedel-Crafts acylation reaction followed by chlorination. However, modern methodologies have introduced more efficient routes that minimize side reactions and improve yield. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining product purity.

From an environmental standpoint, 3,5-Dimethoxy-4-methylbenzoyl chloride exhibits moderate toxicity profiles when handled appropriately. Its decomposition products are generally non-hazardous under standard laboratory conditions; however, precautions must be taken to avoid exposure during handling due to its reactive nature.

In conclusion, 3,5-Dimethoxy-4-methylbenzoyl chloride (CAS No 34523-76-7) stands as a versatile building block in organic chemistry with diverse applications across multiple disciplines. Its unique structure and reactivity continue to drive innovative research efforts aimed at expanding its utility in both academic and industrial settings.

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